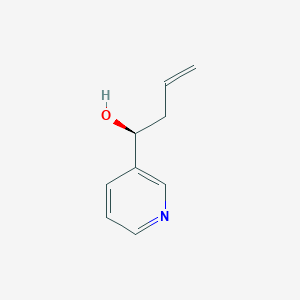

3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Description

BenchChem offers high-quality 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1S)-1-pyridin-3-ylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXCONFJQGCIBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR spectroscopy data for 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopy of 3-Pyridinemethanol, α -2-propenyl-, ( α S)-

Executive Summary

This technical whitepaper provides a comprehensive, authoritative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-Pyridinemethanol, α -2-propenyl-, ( α S)- (9CI) , commonly referred to as (S)-1-(pyridin-3-yl)but-3-en-1-ol . As a critical chiral intermediate in the total enantioselective synthesis of pyrrolidine and piperidine alkaloids (such as nicotine analogs) 1, the structural validation of this compound is paramount. This guide details the causal mechanisms behind its spectral signatures, outlines self-validating experimental protocols, and provides high-fidelity data assignments grounded in established spectroscopic principles.

Chemical Context & Significance

The molecule comprises a pyridine ring substituted at the C3 position with a chiral, hydroxyl-bearing homoallylic sidechain. The presence of the sp 2 -hybridized heteroaromatic system, the terminal alkene, and the ( α S)-stereocenter creates a highly distinct magnetic environment. The chiral center at C1' renders the adjacent methylene protons at C2' diastereotopic, leading to complex spin-spin splitting patterns that serve as a diagnostic fingerprint for the molecule's structural integrity during asymmetric synthesis workflows 2.

Sample Preparation & Acquisition Protocol

To ensure high-resolution data, the experimental workflow must operate as a self-validating system. The protocol below outlines the exact causality behind each preparative and instrumental step 3.

Step-by-Step Methodology

-

Sample Preparation: Weigh 15–20 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides the deuterium lock signal, while TMS acts as the internal 0.00 ppm reference. The concentration is optimized to prevent viscosity-induced line broadening while maintaining a high Signal-to-Noise Ratio (SNR) 4.

-

-

Filtration: Pass the solution through a glass-wool plug into a precision 5 mm NMR tube.

-

Causality: Particulate matter introduces magnetic susceptibility gradients, distorting the B0 field homogeneity and degrading spectral resolution.

-

-

Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Adjust the probe's LC circuit impedance to match the sample.

-

Causality: This maximizes Radio Frequency (RF) pulse transmission and signal reception efficiency.

-

-

Locking & Shimming (Self-Validation Check): Lock onto the 2 H frequency of CDCl 3 . Execute gradient shimming.

-

Validation: The system is validated when the residual CHCl 3 solvent peak ( δ 7.26 ppm) exhibits a symmetrical Lorentzian lineshape with a Full-Width at Half-Maximum (FWHM) of <1.0 Hz.

-

-

Acquisition & Processing: Acquire the Free Induction Decay (FID) using a standard 30° pulse sequence (zg30). Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H) prior to Fourier Transformation (FT) to artificially enhance SNR without sacrificing critical J-coupling resolution.

Standardized NMR acquisition workflow ensuring high-fidelity spectral data.

1 H NMR Spectroscopy Data & Mechanistic Analysis

The proton spectrum of this compound is defined by the severe anisotropic deshielding of the pyridine ring and the diastereotopic nature of the aliphatic sidechain. The integration must self-validate to exactly 11 protons.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Int. | Structural Logic & Causality |

| Pyridine-H2 | 8.55 | d | 2.0 | 1H | Heavily deshielded by the adjacent electronegative nitrogen and the inductive pull of the C3 sidechain. |

| Pyridine-H6 | 8.48 | dd | 4.8, 1.5 | 1H | Deshielded by the adjacent nitrogen; exhibits ortho and meta coupling. |

| Pyridine-H4 | 7.73 | dt | 7.9, 2.0 | 1H | Para to nitrogen; deshielded by resonance electron withdrawal. |

| Pyridine-H5 | 7.28 | dd | 7.9, 4.8 | 1H | Meta to nitrogen; the least deshielded aromatic proton due to lack of direct resonance depletion. |

| C3'-H (CH=) | 5.80 | ddt | 17.1, 10.2, 7.1 | 1H | Internal olefinic proton; complex splitting from trans (17.1 Hz), cis (10.2 Hz), and vicinal (7.1 Hz) couplings. |

| C4'-H 2 (=CH 2 ) | 5.15 – 5.20 | m | - | 2H | Terminal alkene protons; non-equivalent but overlapping multiplets. |

| C1'-H (CH-OH) | 4.80 | dd | 7.5, 5.5 | 1H | Shifted downfield by the directly attached electronegative oxygen atom. |

| -OH | 2.80 | br s | - | 1H | Exchangeable proton; broad singlet due to intermolecular hydrogen bonding dynamics. |

| C2'-H 2 (CH 2 ) | 2.45 – 2.55 | m | - | 2H | Diastereotopic protons. The adjacent chiral center at C1' places these protons in different magnetic environments, resulting in geminal coupling ( 2J ) and complex multiplets. |

13 C NMR Spectroscopy Data & Mechanistic Analysis

Carbon shifts are governed primarily by hybridization ( sp2 vs sp3 ) and the electronegativity of attached heteroatoms. The pyridine nitrogen exerts a profound resonance effect, polarizing the ring.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Structural Logic & Causality |

| Pyridine-C6 | 148.5 | CH | Ortho to nitrogen; strong resonance and inductive deshielding. |

| Pyridine-C2 | 148.2 | CH | Ortho to nitrogen; highly deshielded. |

| Pyridine-C3 | 139.5 | C | Quaternary carbon; substituted position. |

| Pyridine-C4 | 134.1 | CH | Para to nitrogen; deshielded by resonance structures placing a partial positive charge here. |

| C3' (CH=) | 133.8 | CH | Internal alkene carbon; standard sp2 shift. |

| Pyridine-C5 | 123.5 | CH | Meta to nitrogen; unaffected by resonance depletion, making it the most shielded aromatic carbon. |

| C4' (=CH 2 ) | 118.9 | CH 2 | Terminal alkene carbon; more shielded than internal alkene carbons. |

| C1' (CH-OH) | 71.2 | CH | Strongly deshielded by the highly electronegative hydroxyl oxygen. |

| C2' (CH 2 ) | 43.5 | CH 2 | Aliphatic sp3 carbon positioned between the carbinol and the alkene. |

2D NMR Techniques for Structural Validation

To unambiguously assign the quaternary C3 carbon and validate the connectivity between the pyridine ring and the homoallylic sidechain, 2D NMR techniques are employed 3.

-

COSY (Correlation Spectroscopy): Confirms the unbroken spin system from C1'-H through C2'-H 2 to the terminal C4'-H 2 alkene protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps the direct one-bond ( 1JCH ) correlations, differentiating the overlapping multiplet regions (e.g., confirming which protons belong to C2' vs C4').

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the sidechain to the aromatic ring. The C1'-H proton will show strong 2J and 3J correlations to the Pyridine C3, C2, and C4 carbons.

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Conclusion

The NMR spectral profile of (S)-1-(pyridin-3-yl)but-3-en-1-ol is a textbook example of heteroaromatic resonance effects combined with aliphatic diastereotopicity. By adhering to strict sample preparation protocols and understanding the causality behind chemical shifts and J-couplings, researchers can confidently validate the structural and stereochemical integrity of this crucial synthetic intermediate.

References

-

Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco. The Journal of Organic Chemistry - ACS Publications.1

-

A Novel Approach for the Synthesis of (R) and (S)-Nicotine. SCIRP. 2

-

High-Resolution NMR Techniques in Organic Chemistry, Third Edition. Elsevier. 3

-

Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. ACS Publications. 4

Safety data sheet (SDS) and toxicity profile of (alphaS)-alpha-2-propenyl-3-pyridinemethanol

An In-depth Technical Guide to the Safety and Toxicity Assessment of (αS)-α-2-Propenyl-3-pyridinemethanol

Foreword

The rigorous evaluation of chemical safety and toxicity is a cornerstone of modern drug development and chemical research. Novel compounds, such as (αS)-α-2-propenyl-3-pyridinemethanol, require a systematic and scientifically sound approach to characterize their potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and implement the necessary assessments. Due to the limited publicly available data on this specific isomer, this document emphasizes the foundational principles and methodologies for toxicity evaluation, drawing parallels from related chemical structures where appropriate. The protocols and workflows described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Chemical and Physical Identity

(αS)-α-2-propenyl-3-pyridinemethanol is a chiral molecule belonging to the class of pyridinemethanol derivatives. A precise understanding of its chemical and physical properties is the first step in any safety assessment.

Table 1: Physicochemical Properties of (αS)-α-2-propenyl-3-pyridinemethanol

| Property | Value | Source |

| IUPAC Name | (1S)-1-(pyridin-3-yl)but-3-en-1-ol | PubChem |

| Molecular Formula | C9H11NO | PubChem |

| Molecular Weight | 149.19 g/mol | PubChem |

| CAS Number | 105536-39-2 | PubChem |

| Appearance | Colorless Oil (Predicted) | N/A |

| Boiling Point | 258.8±23.0 °C (Predicted) | N/A |

| Solubility | Data not available | N/A |

Hazard Identification and Safety Data Sheet (SDS) Analysis

A Safety Data Sheet (SDS) is the primary source of hazard information. For a novel compound, a provisional SDS should be generated based on data from structurally similar compounds and computational predictions.

Core Principles of SDS

An SDS follows a 16-section format standardized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key sections for a toxicological assessment include:

-

Section 2: Hazards Identification: This section provides a summary of the potential hazards and the required GHS pictograms, signal words, and hazard statements. For a novel pyridinemethanol derivative, one might anticipate warnings related to acute toxicity (oral, dermal, inhalation), skin irritation/corrosion, and eye damage.

-

Section 8: Exposure Controls/Personal Protection: This outlines the necessary personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, and engineering controls like fume hoods.

-

Section 11: Toxicological Information: This section details the known toxicological effects. For a new chemical, this section would be populated as data becomes available from the studies outlined below.

Hazard Assessment Workflow

The initial hazard assessment for a novel compound like (αS)-α-2-propenyl-3-pyridinemethanol follows a structured workflow to ensure all potential risks are identified and mitigated.

Caption: Workflow for Hazard Identification of a Novel Chemical.

Detailed Toxicity Profile

A comprehensive toxicity profile requires a battery of tests to evaluate effects across different biological endpoints.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. The primary metric is the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population.

Table 2: Predicted Acute Toxicity for Pyridine Derivatives (Illustrative)

| Route of Exposure | Endpoint | Predicted Value | Method |

| Oral | LD50 | 300 - 2000 mg/kg | OECD Test Guideline 423 |

| Dermal | LD50 | > 2000 mg/kg | OECD Test Guideline 402 |

| Inhalation | LC50 | Data not available | OECD Test Guideline 403 |

Note: These values are illustrative and based on general knowledge of pyridine-containing compounds. Actual testing is required for (αS)-α-2-propenyl-3-pyridinemethanol.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial to determine if a compound can damage genetic material (DNA), potentially leading to cancer.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess a chemical's mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive test indicates that the chemical can induce mutations that restore the ability of the bacteria to synthesize histidine.

Skin and Eye Irritation

These tests evaluate the potential for a chemical to cause reversible or irreversible damage to the skin and eyes upon contact. Modern approaches favor in vitro and ex vivo models to reduce or replace animal testing.

-

Reconstructed Human Epidermis (RhE) Models: Commercially available models like EpiDerm™ and SkinEthic™ are used to assess skin irritation and corrosion. These models consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicity experiments. These protocols are based on internationally recognized guidelines to ensure data quality and regulatory acceptance.

Protocol: Ames Test (OECD Test Guideline 471)

Objective: To assess the mutagenic potential of (αS)-α-2-propenyl-3-pyridinemethanol using a bacterial reverse mutation assay.

Methodology:

-

Strain Selection: Utilize at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

-

Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity.

-

Main Experiment:

-

Prepare serial dilutions of (αS)-α-2-propenyl-3-pyridinemethanol.

-

In a test tube, combine the test substance, the bacterial culture, and either the S9 mix or a buffer.

-

After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.

Caption: Workflow for the Ames Test Protocol.

Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

Objective: To determine the skin irritation potential of (αS)-α-2-propenyl-3-pyridinemethanol using a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Receive and pre-incubate the RhE tissue models according to the manufacturer's instructions.

-

Application of Test Substance: Apply a defined amount of the neat or diluted test substance topically to the surface of the epidermis.

-

Exposure and Incubation: Expose the tissues to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in fresh medium.

-

Cell Viability Assessment:

-

After incubation, assess cell viability using the MTT assay. This involves incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells reduce the yellow MTT to a purple formazan product.

-

Extract the formazan and measure its absorbance using a spectrophotometer.

-

-

Data Interpretation: Calculate the percentage of cell viability relative to negative controls. A substance is classified as an irritant if the mean cell viability is below a defined threshold (e.g., ≤ 50%).

Conclusion and Future Directions

The safety and toxicity assessment of a novel chemical entity like (αS)-α-2-propenyl-3-pyridinemethanol is a multi-faceted process that requires a systematic, evidence-based approach. While specific data for this isomer is scarce, the principles and standardized protocols outlined in this guide provide a robust framework for its evaluation. The initial steps should involve in silico analysis and a comprehensive literature review of analogous compounds, followed by a tiered in vitro testing strategy to assess cytotoxicity, genotoxicity, and irritation potential. In vivo studies should only be considered if justified by the results of non-animal testing and the intended application of the compound. Adherence to international guidelines such as those from the OECD is paramount for ensuring data quality and regulatory acceptance.

References

Thermodynamic Solubility Profile and Solvation Mechanics of 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)- (9CI)

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: (S)-1-(pyridin-3-yl)but-3-en-1-ol | CAS RN: 144635-03-0 | Formula: C9H11NO

Executive Summary & Structural Profiling

In the realm of alkaloid total synthesis and pharmaceutical intermediate scale-up, 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)- (9CI) serves as a highly versatile chiral homoallylic alcohol. It is most notably utilized as a critical precursor in the enantioselective synthesis of tobacco alkaloids, including (S)-nicotine and (S)-nornicotine[1].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up such enantioselective syntheses lies in poorly optimized solvent selection during liquid-liquid extraction and purification. To engineer an efficient process, we must first deconstruct the molecule into its three physicochemical domains:

-

The Pyridine Ring: A π -electron deficient aromatic system featuring a basic nitrogen (pKa ~5.2). It acts as a potent hydrogen-bond acceptor and participates in π−π stacking.

-

The Secondary Hydroxyl Group: Provides bidirectional hydrogen-bonding capabilities (both donor and acceptor), heavily influencing the molecule's Hansen Solubility Parameters (HSP) [3].

-

The Alpha-Allyl Group: A lipophilic, unsaturated hydrocarbon tail. This flexible moiety disrupts crystal lattice packing, rendering the free base an oily liquid at room temperature and significantly enhancing its solubility in non-polar to moderately polar organic solvents.

Empirical Solubility Profile & Hansen Parameter Mapping

The solubility of 144635-03-0 is governed by the interplay of dispersive ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces [3]. Because the molecule possesses both a hydrophilic "head" (pyridine-methanol) and a hydrophobic "tail" (allyl group), it exhibits amphiphilic tendencies, though it heavily favors polar aprotic and polar protic organic solvents.

Quantitative Solubility Matrix at 25°C

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Primary Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | Miscible (>500 mg/mL) | Bidirectional H-bonding (OH & Pyridine N) |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | >200 mg/mL | Dipole-dipole, London dispersion forces |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | >200 mg/mL | H-bond acceptor (THF oxygen to solute OH) |

| Non-Polar | n-Hexane | 1.9 | <20 mg/mL | Weak dispersion forces (Allyl chain only) |

| Aqueous (Neutral) | Water (pH 7.0) | 80.1 | ~15 mg/mL | H-bonding, restricted by hydrophobic allyl tail |

| Aqueous (Acidic) | 1N HCl (pH < 2.0) | ~80.0 | >300 mg/mL | Ion-dipole interactions (Pyridinium salt) |

Data synthesized from partition coefficient behaviors observed during standard alkaloid extraction protocols [1][2].

Mechanistic Insights: Causality in Phase-Transfer Operations

Do not treat solubility as a static parameter; it is a dynamic equilibrium that can be manipulated via pH-driven phase transfers.

The Causality of Acid-Base Extraction: During the synthesis of (S)-nicotine, reaction mixtures containing 144635-03-0 are often quenched and extracted using a highly specific sequence [1][2].

-

Aqueous Acidification: When the mixture is treated with 1N HCl, the pyridine nitrogen is protonated. The resulting pyridinium hydrochloride salt drastically shifts the molecule's solubility profile, making it highly water-soluble while rejecting organic impurities into the organic waste layer.

-

Basification & Organic Recovery: Subsequent treatment of the aqueous layer with NaOH (to pH 12-13) deprotonates the nitrogen. The molecule reverts to its free-base homoallylic alcohol form. Because the hydrogen-bonding network with water is weakened and the lipophilic allyl group dominates, the compound partitions rapidly into polar aprotic solvents like dichloromethane (DCM) or diethyl ether, allowing for >95% recovery [2].

Experimental Workflow: Thermodynamic Solubility Determination

To validate the solubility profile of 144635-03-0 for regulatory or formulation purposes, a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV must be employed.

Step-by-Step Methodology:

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent (e.g., DCM, Methanol, Hexane) into a 10 mL amber glass vial (amber glass prevents UV-induced degradation of the allyl double bond).

-

Saturation: Incrementally add 144635-03-0 to the solvent until a visible second phase (oil droplets or turbidity) persists.

-

Equilibration (The Causality of Time): Seal the vial and agitate on an orbital shaker at 300 rpm at a constant 25.0 ± 0.1°C for exactly 24 hours. Why 24 hours? Shorter durations measure kinetic dissolution rates, whereas 24 hours ensures true thermodynamic equilibrium between the solvated state and the undissolved phase.

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes. Why centrifuge instead of filter? The lipophilic allyl tail frequently adsorbs onto standard PTFE or nylon syringe filters, artificially lowering the quantified solubility. Centrifugation cleanly separates the phases without material loss.

-

Quantification: Extract a 100 µL aliquot from the clear supernatant, dilute appropriately with the mobile phase, and analyze via HPLC-UV at 260 nm (exploiting the strong π→π∗ transition of the pyridine chromophore).

Solvation & Phase-Transfer Visualization

The following diagram illustrates the logical pathways of solvation and phase-transfer mechanisms utilized during the isolation of 144635-03-0.

Caption: Solvation pathways and pH-dependent phase-transfer mechanisms of 144635-03-0.

References

-

Title: Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: A Novel Approach for the Synthesis of (R) and (S)-Nicotine Source: International Journal of Organic Chemistry (SCIRP) URL: [Link]

-

Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Library of Medicine (PMC) URL: [Link]

The Strategic Utility of (αS)-α-2-Propenyl-3-pyridinemethanol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

In the landscape of modern pharmaceutical development, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). Among these, (αS)-α-2-propenyl-3-pyridinemethanol, also known as (S)-1-(pyridin-3-yl)but-3-en-1-ol, has emerged as a versatile and highly valuable intermediate. Its unique structural amalgamation of a pyridine ring, a chiral secondary alcohol, and a terminal olefin provides a trifecta of reactive sites, enabling its incorporation into a diverse array of molecular architectures targeting a spectrum of therapeutic areas.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this key intermediate. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its application in pharmaceutical synthesis.

Core Strengths of (αS)-α-2-Propenyl-3-pyridinemethanol as a Pharmaceutical Intermediate

The pyridine moiety is a well-established pharmacophore, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to enhance the solubility of drug candidates. The chiral alcohol function of (αS)-α-2-propenyl-3-pyridinemethanol provides a critical handle for stereospecific transformations, while the propenyl group offers a gateway for a variety of carbon-carbon bond-forming reactions and functional group interconversions. This combination of features makes it a particularly attractive intermediate in the synthesis of novel therapeutics.

Application Focus: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

A primary application of (αS)-α-2-propenyl-3-pyridinemethanol lies in the synthesis of subtype-selective nicotinic acetylcholine receptor (nAChR) agonists. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain. The development of selective nAChR agonists is a key strategy for treating these conditions with improved efficacy and reduced side effects.

The structural core of (αS)-α-2-propenyl-3-pyridinemethanol is homologous to that of naturally occurring nicotinic agonists and their synthetic analogs, such as metanicotine. The pyridine ring mimics the essential pharmacophoric element of nicotine that interacts with the nAChR binding site. The chiral side chain plays a crucial role in defining the subtype selectivity and potency of the final drug molecule.

Logical Workflow for the Synthesis of nAChR Agonist Analogs

The following diagram illustrates a generalized synthetic workflow for the elaboration of (αS)-α-2-propenyl-3-pyridinemethanol into potential nAChR agonist drug candidates.

Chiral resolution techniques for isolating 3-Pyridinemethanol alpha-2-propenyl isomers

Application Note: Chiral Resolution Techniques for Isolating 3-Pyridinemethanol, α -2-propenyl- Isomers

Executive Summary

The enantiopure isolation of 3-pyridinemethanol, α -2-propenyl- (IUPAC: 1-(pyridin-3-yl)but-3-en-1-ol) is a critical bottleneck in the asymmetric synthesis of pyrrolidine and piperidine tobacco alkaloids, most notably in the production of pharmacological-grade (R)- and (S)-nicotine [1, 2]. While asymmetric allylation can establish the chiral center de novo, the classical and biocatalytic chiral resolutions of the racemic homoallylic alcohol offer highly scalable, cost-effective alternatives for drug development professionals. This application note details two field-proven methodologies for the chiral resolution of this intermediate: Covalent Diastereomeric Derivatization and Enzymatic Kinetic Resolution (EKR) .

Mechanistic Rationale for Resolution Strategies

The α -chiral center of 1-(pyridin-3-yl)but-3-en-1-ol is flanked by a highly polar, basic pyridine ring and a non-polar allyl group. This distinct steric and electronic environment dictates the choice of resolution strategy:

-

Diastereomeric Derivatization (Chemical): By covalently coupling the racemic alcohol with an enantiopure chiral auxiliary—specifically (S)-Ibuprofen acid chloride—the enantiomers are converted into diastereomeric esters [1]. The steric bulk of the isobutylphenyl group in (S)-Ibuprofen interacts differentially with the pyridine and allyl substituents. This asymmetric spatial arrangement creates a significant difference in physical properties (e.g., chromatographic retention factor, Rf ), allowing for baseline separation on standard, inexpensive achiral silica gel without the need for preparative chiral chromatography.

-

Enzymatic Kinetic Resolution (Biocatalytic): Lipases, specifically Candida antarctica Lipase B (CALB), exhibit high enantioselectivity governed by Kazlauskas' rule. The enzyme's active site accommodates the large pyridine ring and the smaller allyl group differently, leading to a drastically lowered activation energy for the acylation of the (R)-enantiomer when using an acyl donor like vinyl acetate. This kinetic differentiation leaves the (S)-enantiomer unreacted.

Experimental Workflows & Protocols

Method A: Covalent Diastereomeric Resolution via (S)-Ibuprofen

Fig 1. Workflow for the diastereomeric resolution of racemic alcohol using (S)-Ibuprofen.

Step-by-Step Protocol:

-

Preparation of Chiral Auxiliary: Reflux (S)-Ibuprofen with thionyl chloride ( SOCl2 ) in benzene for 3 hours to quantitatively yield (S)-Ibuprofen acid chloride. Remove excess SOCl2 under reduced pressure.

-

Esterification: Dissolve racemic 1-(pyridin-3-yl)but-3-en-1-ol (1.0 eq) in dry dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0 °C. Dropwise, add the freshly prepared (S)-Ibuprofen acid chloride (1.2 eq). Stir and allow to warm to room temperature (RT) for 6 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction must show complete consumption of the racemic alcohol to prevent co-elution issues during separation.

-

-

Chromatographic Separation: Concentrate the organic layer and purify the crude mixture via silica gel column chromatography (Hexane/EtOAc gradient). Isolate the faster-eluting (R,S)-ester and the slower-eluting (S,S)-ester.

-

Hydrolysis: Dissolve the isolated (R,S)-ester in methanol and cool to 0 °C. Add 1N NaOH dropwise and stir at RT for 2 hours. Extract with DCM, dry over Na2SO4 , and concentrate to yield (R)-1-(pyridin-3-yl)but-3-en-1-ol. Repeat for the (S,S)-ester to yield the (S)-isomer.

-

Self-Validating Checkpoint: Post-hydrolysis mass recovery. A theoretical yield of ~50% per enantiomer (based on starting racemate) is expected; significant deviations indicate incomplete ester cleavage or product loss during aqueous workup.

-

Method B: Biocatalytic Enzymatic Kinetic Resolution (EKR)

Fig 2. Enzymatic kinetic resolution pathway using CALB and vinyl acetate.

Step-by-Step Protocol:

-

Enzymatic Acylation: Dissolve racemic 1-(pyridin-3-yl)but-3-en-1-ol in dry toluene. Add vinyl acetate (3.0 eq) as the acyl donor. Introduce immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w relative to substrate).

-

Incubation & Monitoring: Incubate the suspension at 40 °C with orbital shaking (200 rpm).

-

Self-Validating Checkpoint: The reaction must be strictly monitored by chiral HPLC. Terminate the reaction precisely at ~50% conversion. Over-conversion compromises the ee of the unreacted (S)-alcohol, while under-conversion compromises the ee of the (R)-acetate.

-

-

Enzyme Recovery: Terminate the reaction by filtering off the immobilized enzyme. Wash the beads with EtOAc.

-

Self-Validating Checkpoint: Weigh the dried recovered enzyme; >95% mass recovery validates the physical integrity of the biocatalyst for subsequent reuse cycles.

-

-

Separation & Hydrolysis: Concentrate the filtrate and separate the highly non-polar (R)-acetate ester from the polar (S)-alcohol via a short silica plug. Hydrolyze the (R)-acetate using K2CO3 in Methanol to recover the (R)-alcohol.

Quantitative Data & Analytics

To ensure reproducibility and facilitate method selection, the performance metrics and analytical validation parameters are summarized below.

Table 1: Comparison of Chiral Resolution Strategies for 1-(pyridin-3-yl)but-3-en-1-ol

| Parameter | Method A: (S)-Ibuprofen Derivatization | Method B: Enzymatic Kinetic Resolution |

| Resolving Agent | (S)-Ibuprofen Acid Chloride | Candida antarctica Lipase B (CALB) |

| Separation Mechanism | Silica Gel Chromatography ( ΔRf ) | Silica Gel Chromatography (Alcohol vs. Ester) |

| Max Theoretical Yield | 50% per enantiomer | 50% per enantiomer |

| Typical Enantiomeric Purity | >98% ee (post-chromatography) | >99% ee (at optimal 50% conversion) |

| Scalability | Moderate (Requires stoichiometric chiral pool) | High (Catalytic, enzyme is recyclable) |

| Primary Advantage | Utilizes inexpensive, readily available reagents | Mild conditions, fewer chemical steps |

Table 2: Analytical Validation Parameters (Chiral HPLC) Note: A self-validating analytical method is required to confirm the enantiomeric excess (ee) of the isolated fractions.

| Parameter | Condition / Specification |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 260 nm |

| Temperature | 25 °C |

| Expected Elution | Baseline resolution of (R) and (S) isomers ( Rs > 2.0) |

References

-

Agarthimoole, R. K., Gagan, S., Parida, S., Dinesh, T., Karatholuvhu, M., Palani, N., & Mukherjee, S. (2022). "A Novel Approach for the Synthesis of (R) and (S)-Nicotine." International Journal of Organic Chemistry, 12, 189-199. URL:[Link]

-

Felpin, F.-X., & Lebreton, J. (2001). "Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco." The Journal of Organic Chemistry, 66(19), 6305–6312. URL:[Link]

The Strategic Utility of (αS)-α-(2-Propen-1-yl)-3-pyridinemethanol as a Chiral Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral building blocks serve as the foundational elements for the stereocontrolled synthesis of complex molecular architectures. Among these, (αS)-α-(2-Propen-1-yl)-3-pyridinemethanol, also known as (S)-1-(pyridin-3-yl)but-3-en-1-ol, has emerged as a versatile and valuable synthon. Its unique structural features, comprising a stereogenic carbinol center, a synthetically malleable allyl group, and a coordinating pyridine moiety, offer a powerful toolkit for the construction of a diverse array of chiral molecules.

This technical guide provides an in-depth exploration of the synthesis and application of (S)-1-(pyridin-3-yl)but-3-en-1-ol as a chiral building block. We will delve into the causality behind experimental choices in its synthesis, provide detailed, field-proven protocols, and showcase its utility in asymmetric synthesis.

Introduction: The Significance of a Chiral Pyridyl-Allyl Scaffold

The combination of a pyridine ring and a chiral homoallylic alcohol within a single molecule imparts a unique set of properties that are highly advantageous in synthetic chemistry. The pyridine nitrogen acts as a Lewis base and a coordinating ligand for metal catalysts, influencing the reactivity and selectivity of nearby functional groups.[1][2] The chiral hydroxyl group provides a handle for directing stereoselective transformations and can be further functionalized. The terminal alkene of the allyl group is a versatile functional group that can participate in a wide range of transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions.[3]

This trifecta of functionalities makes (S)-1-(pyridin-3-yl)but-3-en-1-ol a powerful intermediate for the synthesis of complex natural products and biologically active compounds, where precise control of stereochemistry is crucial for therapeutic efficacy.

Synthesis of (S)-1-(pyridin-3-yl)but-3-en-1-ol: A Protocol Grounded in Asymmetric Allylation

The most reliable and stereoselective method for the synthesis of (S)-1-(pyridin-3-yl)but-3-en-1-ol is the asymmetric allylation of 3-pyridinecarboxaldehyde. Among the various methodologies, Brown's asymmetric allylation using chiral B-allyldiisopinocampheylborane stands out for its high enantioselectivity and operational simplicity.[3][4]

Causality in Experimental Design

The choice of Brown's reagent is deliberate. The bulky isopinocampheyl ligands, derived from readily available (+)-α-pinene, create a highly ordered, chair-like six-membered transition state during the allyl transfer to the aldehyde.[5] This steric hindrance effectively shields one face of the aldehyde, leading to a highly predictable and high-yielding enantioselective addition. The reaction is typically performed at low temperatures (-78 °C) to enhance this stereochemical control.

Detailed Experimental Protocol

Materials:

-

(+)-α-Pinene (≥98% ee)

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Allylmagnesium bromide (1.0 M in diethyl ether)

-

3-Pyridinecarboxaldehyde

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Flame-dried glassware under an inert atmosphere (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

Procedure:

Part A: Preparation of (S)-B-allyldiisopinocampheylborane

-

To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser connected to a nitrogen inlet, add (+)-α-pinene (2.0 eq).

-

Add anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of 9-BBN (1.0 eq) in THF.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add allylmagnesium bromide (1.0 eq) via syringe.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The resulting solution of (S)-B-allyldiisopinocampheylborane is used directly in the next step.

Part B: Asymmetric Allylation of 3-Pyridinecarboxaldehyde

-

In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether.

-

Cool the aldehyde solution to -78 °C.

-

Slowly add the freshly prepared solution of (S)-B-allyldiisopinocampheylborane from Part A to the aldehyde solution via cannula.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water at -78 °C, followed by 3M NaOH and 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford pure (S)-1-(pyridin-3-yl)but-3-en-1-ol.

Expected Yield and Enantioselectivity:

-

Yield: 75-85%

-

Enantiomeric Excess (ee): >95%

Characterization and Quality Control

Ensuring the purity and stereochemical integrity of the synthesized chiral building block is critical for its successful application in subsequent synthetic steps.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum should show characteristic signals for the pyridyl protons, the vinyl protons of the allyl group, the methine proton of the carbinol center, and the methylene protons. The chemical shifts and coupling constants will be consistent with the structure.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol ).[6]

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic, vinyl, methine, and methylene protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Nine distinct signals corresponding to the carbon skeleton. |

| Mass Spec | Molecular ion peak at m/z = 149.19. |

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of the synthesized (S)-1-(pyridin-3-yl)but-3-en-1-ol must be determined using chiral HPLC.

Protocol for Chiral HPLC Analysis:

-

Column: A suitable chiral stationary phase, such as a Chiralcel OD-H or similar column, should be used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for the separation of chiral alcohols.[7] The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Analysis: The retention times of the two enantiomers will be different. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Applications in Asymmetric Synthesis

(S)-1-(pyridin-3-yl)but-3-en-1-ol is a versatile building block for the synthesis of more complex chiral molecules. The hydroxyl and allyl functionalities can be manipulated in a stereocontrolled manner to introduce new stereocenters.

Synthesis of Chiral Piperidines

One important application is in the synthesis of enantiomerically enriched 3-substituted piperidines, a common motif in many pharmaceuticals. For example, it can serve as a precursor for analogs of Preclamol, a dopamine D2 receptor agonist with potential applications in treating schizophrenia.[8][9]

The synthesis involves a sequence of reactions starting with the oxidative cleavage of the double bond (e.g., ozonolysis) to form an aldehyde, followed by reductive amination and subsequent intramolecular cyclization to form the piperidine ring. The stereochemistry at the carbinol center of the starting material directs the stereochemical outcome of the final product.

Elaboration of the Allyl Group

The terminal double bond of (S)-1-(pyridin-3-yl)but-3-en-1-ol can be functionalized in various ways to introduce additional complexity and functionality.

-

Epoxidation: Asymmetric epoxidation of the alkene can introduce two new stereocenters.

-

Dihydroxylation: Asymmetric dihydroxylation can also create two new stereocenters with a diol functionality.

-

Heck Reaction: The alkene can participate in palladium-catalyzed Heck reactions to form new carbon-carbon bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling (S)-1-(pyridin-3-yl)but-3-en-1-ol and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: Reactions involving organometallic reagents such as 9-BBN and allylmagnesium bromide must be carried out under an inert atmosphere to prevent decomposition and potential fire hazards.

-

Quenching: Quenching of reactive reagents should be done carefully and at low temperatures to control the exotherm.

Conclusion

(S)-1-(pyridin-3-yl)but-3-en-1-ol is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward and highly enantioselective synthesis via asymmetric allylation of 3-pyridinecarboxaldehyde makes it readily accessible. The presence of multiple, strategically positioned functional groups allows for a wide range of subsequent transformations, enabling the efficient and stereocontrolled synthesis of complex chiral molecules, including those with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthon in their drug discovery and development endeavors.

References

- BenchChem. Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. BenchChem Technical Support Team. December 2025.

- Ramachandran, P. V., & Gagare, P. D. (2014). Asymmetric allylboration of acyl imines catalyzed by chiral diols. Organic letters, 16(15), 4032–4035.

- Cunningham, D., & McArdle, P. (2003). Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. Inorganica Chimica Acta, 355, 83-90.

- Brown, H. C., & Jadhav, P. K. (1984). Asymmetric allyl-and crotylboration of aldehydes. Tetrahedron Letters, 25(12), 1215-1218.

- Ramachandran, P. V., Liu, H., & Reddy, M. V. R. (2003). Synthesis of homoallylic chiral tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition on alpha-alkoxyketones: application for the synthesis of the C(1)-C(11) subunit of 8-epi-fostriecin. Organic letters, 5(20), 3755–3757.

- SpectraBase. 1-(3'-Pyridyl)but-3-en-1-ol. Wiley-VCH. (n.d.).

- Chemical Synthesis Database. 1-pyridin-2-yl-but-3-en-1-ol. (2025, May 20).

- Liu, Z., Shi, Z. J., Liu, L., Zhang, M., Zhang, M. C., Guo, H. Y., & Wang, X. C. (2023). Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society, 145(21), 11789–11797.

- Schaus, S. E., & Lou, S. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. The Journal of organic chemistry, 73(3), 1083–1087.

- Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols of High Enantiomeric Purity. Journal of the American Chemical Society, 107(9), 2564-2568.

- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11), 1124-1134.

- Preprints.org. (2026, February 25). Palladium-Catalyzed Chiral Transfer Three-Component Reaction for the Synthesis of 1,2,4-Trisubstituted Homoallylic Alcohols.

- Sharma, P., & Kumar, A. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8.

- Ramachandran, P. V., & Gagare, P. D. (2006). Recent developments in the chiral synthesis of homoallylic amines via organoboranes. Pure and Applied Chemistry, 78(7), 1397-1406.

- Sigma-Aldrich. 1-(Pyridin-3-yl)butan-1-one. (n.d.).

- Menéndez, J. C., & Ramos, M. T. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655.

- Myers, A. G. (n.d.). Chem 115 - Asymmetric Synthesis. Harvard University.

- Phenomenex. (n.d.).

- Thapar Institute of Engineering & Technology. (n.d.).

- SpectraBase. 4-(Pyridin-3-yl)-but-1-yn-3-ol. Wiley-VCH. (n.d.).

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Gaware, R., & Gawande, S. (2021). Brown's allylation in the synthesis of (−)‐anaferine. ChemistrySelect, 6(28), 7084-7087.

- ResearchGate. (n.d.). (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

- NIST. (n.d.). 3-Buten-1-ol. In NIST Chemistry WebBook.

- Wang, Y., et al. (2021). Iridium-catalyzed asymmetric cascade dearomative allylation/acyl transfer rearrangement: access to chiral N-substituted 2-pyridones.

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- ResearchGate. (n.d.).

- Altmann, K.-H. (2013). I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies Toward the Total Synthesis of (+)-Monomorine I. ETH Zurich Research Collection.

- Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789.

- Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- Boucard, A., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 15(2), 334-348.

- Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.

- da Silva, V. C., et al. (2004). Complete Assignments of 1H and 13C-NMR Spectra of the 3,4-seco-Triterpene Canaric Acid isolated from Rudgea jasminoides. Journal of the Brazilian Chemical Society, 15(5), 784-788.

- Begtrup, M., & Nyitrai, J. (1985). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1669-1673.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. york.ac.uk [york.ac.uk]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tudr.thapar.edu [tudr.thapar.edu]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Technical Support Center: Troubleshooting Low Yield in (αS)-α-(2-Propen-1-yl)-3-pyridinemethanol Synthesis

Welcome to the technical support center for the synthesis of (αS)-α-(2-propen-1-yl)-3-pyridinemethanol (also known as (S)-1-(pyridin-3-yl)but-3-en-1-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the asymmetric synthesis of this important chiral alcohol. Low yield is a frequent impediment in multi-step organic syntheses, and this document provides a structured, question-and-answer approach to identifying and resolving potential issues.

I. Frequently Asked Questions (FAQs) about Low Yield

Q1: My overall yield for the synthesis of (αS)-α-(2-propen-1-yl)-3-pyridinemethanol is consistently low. What are the most common areas to investigate?

A1: Low yields in this synthesis typically stem from one or more of the following critical areas:

-

Reagent Quality and Handling: The purity and handling of starting materials, especially the 3-pyridinecarboxaldehyde and the allylic nucleophile, are paramount.[1] Moisture and air sensitivity of reagents like Grignard reagents can drastically reduce their effectiveness.[2]

-

Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the reaction rate and lead to the formation of side products.[1]

-

Catalyst Activity and Enantioselectivity: In asymmetric syntheses, the performance of the chiral catalyst or ligand is crucial. Catalyst deactivation or poor enantioselectivity will directly result in lower yields of the desired stereoisomer.[3]

-

Product Isolation and Purification: Inefficient extraction, losses during column chromatography, or product degradation during workup can all contribute to a lower isolated yield.[4]

Q2: I'm performing an asymmetric allylation of 3-pyridinecarboxaldehyde using an allyl Grignard reagent and a chiral ligand. My yield is poor. What specific issues should I look for?

A2: The use of Grignard reagents in the presence of a pyridine ring presents unique challenges. Here's a breakdown of potential problems:

-

Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be consumed by any trace amounts of water or acidic protons in the reaction mixture.[2][5] They can also react with oxygen.[2] Furthermore, the Grignard reagent can undergo a Wurtz-type coupling reaction.[2]

-

Enolization of the Aldehyde: If the reaction conditions are not optimized, the Grignard reagent can act as a base and deprotonate the α-carbon of any potential impurities in the aldehyde starting material, leading to enolization and recovery of starting material after workup.[5]

-

Coordination to Pyridine Nitrogen: The Lewis acidic magnesium of the Grignard reagent can coordinate to the nitrogen atom of the pyridine ring. This can affect the electronics of the aldehyde and potentially hinder the desired nucleophilic attack at the carbonyl carbon.

Q3: How critical is the purity of 3-pyridinecarboxaldehyde?

A3: Extremely critical. Impurities in the 3-pyridinecarboxaldehyde can have a significant impact on the reaction.

-

Acidic Impurities: The most common impurity is the corresponding carboxylic acid (nicotinic acid), formed by air oxidation. This will quench the Grignard reagent, directly reducing the yield.

-

Water Content: Even small amounts of water will destroy the Grignard reagent.[2] It is essential to use anhydrous solvents and properly dried glassware.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and solving yield-related problems.

Problem Area 1: Reagent and Reaction Setup

Q: I suspect my reagents or reaction setup are the source of the low yield. What is the best way to confirm and address this?

A: A systematic check of your reagents and setup is the first step.

Troubleshooting Workflow: Reagent and Setup Integrity

Caption: Workflow for ensuring reagent and setup integrity.

Detailed Protocol: Titration of Allylmagnesium Bromide

A common source of failure is the inaccurate concentration of the Grignard reagent. Here is a standard protocol for its titration:

-

Preparation: In a flame-dried flask under argon, dissolve a known amount of a suitable indicator (e.g., 1,10-phenanthroline) in anhydrous THF.

-

Titration: Slowly add the Grignard solution via syringe until a persistent color change is observed.

-

Calculation: From the volume of Grignard reagent added and the moles of the indicator, the exact molarity can be calculated.

Problem Area 2: Reaction Conditions

Q: I have confirmed the quality of my reagents, but the yield is still low. How do I optimize the reaction conditions?

A: Systematic optimization of reaction parameters is key. It's best to vary one parameter at a time.

Table 1: Recommended Starting Points and Ranges for Optimization

| Parameter | Recommended Starting Point | Optimization Range | Rationale and Key Considerations |

| Temperature | -78 °C (Dry ice/acetone bath) | -100 °C to 0 °C | Lower temperatures generally improve enantioselectivity but may slow down the reaction rate.[1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether, Toluene | Solvent can influence the solubility of reagents and the stability of intermediates.[1] Some procedures specify diethyl ether as it can precipitate magnesium salts, which may be beneficial.[6] |

| Reaction Time | 2-4 hours | 1 to 24 hours | Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion and minimize side product formation. |

| Reagent Stoichiometry | 1.2 - 1.5 equivalents of allyl Grignard | 1.1 to 2.0 equivalents | An excess of the Grignard reagent is typically required to ensure complete consumption of the aldehyde. |

Troubleshooting Logic: Optimizing Reaction Conditions

Caption: A logical approach to optimizing reaction conditions.

Problem Area 3: Product Isolation and Purification

Q: I see a good conversion to the product by TLC/GC-MS, but my isolated yield is low. What could be happening during workup and purification?

A: Losses during the workup and purification stages are common, especially with polar compounds like pyridyl alcohols.

Key Considerations for Workup and Purification:

-

Quenching: The reaction should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Using strong acids can lead to side reactions.

-

Extraction: Pyridyl alcohols can have some water solubility. It is advisable to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the aqueous layer can also help recover more product.

-

Column Chromatography:

-

Silica Gel Choice: Use a neutral or deactivated silica gel. The acidic nature of standard silica gel can cause degradation of the product. Deactivation can be achieved by pre-treating the silica with a solvent mixture containing a small amount of triethylamine.

-

Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.[4]

-

Product Tailing: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, causing the product to "tail" on the column, leading to broad peaks and poor separation. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can suppress this interaction.

-

Experimental Protocol: Deactivation of Silica Gel

-

Prepare a slurry of silica gel in your starting eluent.

-

Add triethylamine to the slurry to a final concentration of 1% (v/v).

-

Stir the slurry for 15-20 minutes.

-

Pack the column with the deactivated silica gel slurry.

III. Advanced Troubleshooting: Addressing Enantioselectivity Issues

While this guide focuses on yield, it's important to note that low enantioselectivity can also be a contributing factor to a low yield of the desired enantiomer.

Q: My enantiomeric excess (ee) is low, which means I'm isolating a mixture of enantiomers. How can I improve the stereoselectivity?

A: Low enantioselectivity points to issues with the chiral catalyst or the reaction conditions that influence the diastereomeric transition states.

-

Chiral Ligand/Catalyst Purity: Ensure the enantiomeric purity of your chiral source is high.[1]

-

Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.[1] An optimal loading (typically 1-10 mol%) should be determined experimentally.

-

Temperature: As mentioned, lower temperatures often favor higher enantioselectivity.[1]

For a more in-depth guide on improving enantioselectivity, please refer to specialized literature on asymmetric catalysis.[7][8][9]

By systematically working through these troubleshooting steps, you can identify the root cause of low yield in your synthesis of (αS)-α-(2-propen-1-yl)-3-pyridinemethanol and implement effective solutions to improve your experimental outcomes.

References

-

Four strategies for catalytic asymmetric allylation of aldehydes. (a)... - ResearchGate. Available at: [Link]

-

Yamamoto, H., & Yanagisawa, A. (1993). Catalytic Asymmetric Allylation of Aldehydes Using a Chiral Silver(I) Complex. Journal of the American Chemical Society, 115(24), 11490–11495. Available at: [Link]

-

Lin, G., & Liu, C. (1997). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 62(21), 7334–7338. Available at: [Link]

-

Zhang, X., & Li, W. (2018). Asymmetric α-Allylation of Aldehydes with Alkynes by Integrating Chiral Hydridopalladium and Enamine Catalysis. Organic Letters, 20(8), 2354–2357. Available at: [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2009). The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. Journal of the American Chemical Society, 131(33), 11771–11783. Available at: [Link]

-

Mitsunuma, H., Tanabe, S., Fuse, H., Ohkubo, K., & Kanai, M. (2018). Catalytic Asymmetric Allylation of Aldehydes with Alkenes Mediated by Organophotoredox and Chiral Chromium Hybrid Catalysis. Journal of the American Chemical Society, 140(42), 13624–13628. Available at: [Link]

-

Asymmetric Synthesis - University of Windsor. Available at: [Link]

-

1-pyridin-2-yl-but-3-en-1-ol - Chemical Synthesis Database. Available at: [Link]

-

Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC. Available at: [Link]

-

Concise Introduction to Asymmetric Synthesis - IIT. Available at: [Link]

-

Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation - Rsc.org. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS - DOI. Available at: [Link]

-

Optimized reaction conditions for the synthesis of pyridine 6. - ResearchGate. Available at: [Link]

-

Brown Allylation Tips : r/Chempros - Reddit. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Side Reactions in a Grignard Synthesis - ResearchGate. Available at: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. Available at: [Link]

-

1-(3'-Pyridyl)but-3-en-1-ol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil - MDPI. Available at: [Link]

-

Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]

-

4-(Pyridin-3-yl)-but-1-yn-3-ol - SpectraBase. Available at: [Link]

-

reaction of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

-

Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. - ResearchGate. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

-

(PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS - ResearchGate. Available at: [Link]

-

Special Issue: Development of Asymmetric Synthesis - PMC - NIH. Available at: [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. Available at: [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

-

3-Pyridinecarboxaldehyde - the NIST WebBook. Available at: [Link]

- CN1775750A - A method for synthesizing pyridaben in one step via nucleophilic substitution reaction - Google Patents.

-

3 pyridinecarboxaldehyde | Sigma-Aldrich - MilliporeSigma. Available at: [Link]

-

1-(pyridin-3-yl)butan-1-one (C9H11NO) - PubChemLite. Available at: [Link]

-

3-Pyridinecarboxaldehyde - the NIST WebBook. Available at: [Link]

-

A concise review on some synthetic routes and applications of pyridine scaffold compounds. Available at: [Link]

-

Chiral Synthesis via Organoboranes. 46. An Efficient Preparation of Chiral Pyridino- and Thiopheno-18-crown-6 Ligands from Enantiomerically Pure C2-Symmetric Pyridine- and Thiophenediols1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods - uniPUB - Uni Graz. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Preventing racemization of 3-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) during storage

Technical Support Center: Troubleshooting Racemization of 3-Pyridinemethanol, α -2-propenyl-, ( α S)- (9CI)

Welcome to the Technical Support Center for chiral pyridine-containing alcohols. This guide is specifically engineered for researchers and drug development professionals working with 3-Pyridinemethanol, α -2-propenyl-, ( α S)- (9CI) —commonly known as (S)-1-(pyridin-3-yl)but-3-en-1-ol. This compound is a highly valuable chiral building block, notably utilized in the total synthesis of enantiopure (S)-nicotine and related nicotinoids[1].

However, maintaining the stereochemical integrity of this secondary benzylic/homallylic alcohol during storage is notoriously difficult. Below, we dissect the mechanisms of its racemization and provide field-proven, self-validating protocols to lock its stereocenter.

Mechanistic Overview: Why Does Racemization Occur?

The racemization of (S)-1-(pyridin-3-yl)but-3-en-1-ol is not a spontaneous thermal process; it is a catalyzed degradation driven by the molecule's unique structural features. The degradation occurs via two primary pathways:

-

Trace-Metal Catalyzed Redox Shuttling: The carbinol carbon is highly susceptible to Oppenauer-type oxidation. Trace transition metals (e.g., Fe, Ru, Zn) leached from glass containers or stainless steel spatulas act as redox catalysts. They lower the activation energy for the reversible oxidation of the chiral alcohol to its corresponding achiral ketone (1-(pyridin-3-yl)but-3-en-1-one). Subsequent non-stereoselective reduction yields the racemic mixture[2].

-

Autocatalytic Base-Promoted Enolization: The pyridine nitrogen acts as a hemilabile, weak base[3]. It can participate in intermolecular hydrogen bonding with the hydroxyl group of adjacent molecules, facilitating proton abstraction and the formation of a planar enol intermediate, which subsequently reprotonates non-selectively.

Mechanistic Visualization

Primary racemization pathways of (S)-1-(pyridin-3-yl)but-3-en-1-ol via redox and autocatalysis.

Quantitative Stability Data

The table below summarizes the expected degradation of enantiomeric excess (ee%) under various storage conditions.

| Storage Condition | Container Material | Atmosphere | Time (Months) | Initial ee (%) | Final ee (%) | Primary Degradation Pathway |

| 25°C (Free Base) | Clear Borosilicate | Air | 3 | 99.5 | 82.1 | Redox / Photolytic |

| 4°C (Free Base) | Amber Borosilicate | Air | 6 | 99.5 | 94.3 | Redox (Slowed) |

| -20°C (Free Base) | PTFE / FEP | Argon | 12 | 99.5 | 99.1 | Negligible |

| 25°C (HCl Salt) | Amber Borosilicate | Air | 12 | 99.5 | 99.4 | Stabilized (Pathways Blocked) |

Frequently Asked Questions (FAQs)

Q: Why does my batch lose optical purity even when stored in a standard laboratory refrigerator at 4°C? A: Storing chiral pyridyl alcohols in standard borosilicate glass at 4°C is insufficient because glass surfaces contain trace metal oxides (e.g., Fe, Al, Zn). Over time, these metals leach into the liquid and act as redox catalysts. They lower the activation energy for the reversible oxidation of the secondary alcohol to its corresponding ketone, rapidly degrading the ee%[2].

Q: Can I store the free base in plastic containers to avoid trace metals? A: Yes. High-density PTFE (Polytetrafluoroethylene) or FEP (Fluorinated Ethylene Propylene) vials are strongly recommended. They eliminate transition metal leaching, effectively shutting down the redox-mediated racemization pathway. However, because fluoropolymers are slightly permeable to oxygen, the headspace must be rigorously purged with Argon, and the vial should be sealed inside a secondary Mylar pouch[3].

Q: Is there a chemical method to "lock" the stereocenter for long-term archival storage (>1 year)? A: Yes. Converting the free base into an acid addition salt (such as a hydrochloride or tartrate salt) is the most robust method for long-term preservation. Protonating the pyridine nitrogen achieves two critical stabilizing effects: 1) It neutralizes the nitrogen's basicity, shutting down the autocatalytic base-promoted enolization pathway. 2) It drastically increases the oxidation potential of the molecule, rendering it highly resistant to trace-metal catalyzed redox shuttling[1].

Standard Operating Procedures (SOPs)

Protocol A: Trace-Metal-Free Inert Storage (For the Free Base)

Use this protocol if the compound must be utilized immediately as a free base without neutralization steps.

-

Vial Preparation: Wash PTFE vials with a 0.1 M EDTA solution to chelate any surface metals, followed by triple rinsing with HPLC-grade deionized water and drying under high vacuum.

-

Causality: Removes trace Lewis acids that catalyze MPV-type redox reactions.

-

-

Argon Sparging: Transfer the (S)-1-(pyridin-3-yl)but-3-en-1-ol into the PTFE vial. Sparge the liquid with high-purity Argon (99.999%) using a PTFE capillary for 5 minutes at 0°C.

-

Causality: Displaces dissolved oxygen, preventing Oppenauer-type oxidation.

-

-

Validation & Sealing: Place an oxygen indicator pill inside a secondary Mylar bag. Place the sealed PTFE vial inside, flush the bag with Argon, and heat-seal.

-

Self-Validation: The oxygen indicator must remain pink (indicating <0.1% O2 ). If it turns blue, the seal is compromised and the bagging process must be repeated. Store at -20°C.

-

Protocol B: Hydrochloride Salt Conversion for Archival Storage

Use this protocol for bulk storage or archival preservation (>1 year).

-

Dissolution: Dissolve the enantiopure free base in anhydrous diethyl ether (10 mL per gram of substrate) at 0°C under an Argon atmosphere.

-

Causality: Ether is a non-polar, aprotic solvent that minimizes solvolysis and side reactions during salt formation.

-

-

Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise while stirring vigorously.

-

Causality: Anhydrous conditions prevent water-mediated reversible hydration of the allyl group. The slight stoichiometric excess ensures complete protonation of the pyridine ring.

-

-

Validation of Protonation: Remove a 10 µL aliquot of the suspension, dilute in 1 mL of DI water, and measure the pH.

-

Self-Validation: The pH must be between 3.0 and 4.0. This confirms complete salt formation without leaving excessive free acid that could degrade the allyl group.

-

-

Recovery: Filter the precipitated white solid under an Argon blanket using a Schlenk frit. Wash with cold anhydrous ether and dry under high vacuum (0.1 mbar) for 12 hours. The resulting salt is bench-stable at room temperature.

References

-

Agarthimoole, R. K., et al. "A Novel Approach for the Synthesis of (R) and (S)-Nicotine." International Journal of Organic Chemistry, 2022. 1

-

"Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes." Journal of the American Chemical Society - ACS Publications, 2010. 2

-

"Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis." Benchchem, 2025. 3

Technical Support Center: Purification of 3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)- (9CI)

Executive Summary

3-Pyridinemethanol, alpha-2-propenyl-, (alphaS)- (9CI) (CAS: 144635-03-0)[1], commonly referred to as (S)-1-(pyridin-3-yl)but-3-en-1-ol , is a highly valuable chiral homoallylic alcohol. It serves as a critical intermediate in the enantioselective total synthesis of pyrrolidine and piperidine tobacco alkaloids, including (S)-nicotine, (S)-nornicotine, and (S)-anabasine[2][3].

Because the downstream pharmacological activity of these alkaloids is highly dependent on their stereochemistry, researchers must achieve >99% enantiomeric excess (ee) and strict chemical purity. This guide addresses the mechanistic troubleshooting and removal of trace impurities generated during its synthesis (typically via asymmetric Brown allylation or racemic allylation followed by resolution).

Quantitative Impurity Profiling

Understanding the physicochemical properties of your byproducts is the first step in designing a self-validating purification system. Below is a summary of the most common impurities encountered in the crude synthesis of (S)-1-(pyridin-3-yl)but-3-en-1-ol and the specific properties exploited to remove them.

| Impurity | Source / Origin | Physical/Chemical Property Exploited for Removal | Typical Crude Concentration | Target Concentration |

| (+)-B-allyldiisopinocampheylborane residues | Reagent from asymmetric Brown allylation | Lipophilicity: Remains in organic phase during acidic aqueous extraction. | 10–25% | < 0.1% |

| 3-Pyridinecarboxaldehyde | Unreacted starting material | Electrophilicity: Forms a highly water-soluble adduct with sodium bisulfite. | 2–5% | < 0.1% |

| (R)-1-(pyridin-3-yl)but-3-en-1-ol | Incomplete enantioselectivity (max ~94% ee) | Stereochemistry: Converted to a separable diastereomeric ester via (S)-Ibuprofen. | 3–50% | < 0.5% (>99% ee) |

| (S)-Ibuprofen | Cleaved chiral resolving agent | Acidity (pKa ~4.4): Forms a water-soluble sodium salt during alkaline hydrolysis. | ~5% (post-hydrolysis) | Undetectable |

Troubleshooting FAQs

Q: During the asymmetric allylation of 3-pyridinecarboxaldehyde, my yield of the (S)-homoallylic alcohol is unusually low, and residual boron impurities are extremely high. What is the mechanistic cause? A: The pyridine nitrogen acts as a strong Lewis base and coordinates aggressively with the Lewis acidic boron atom of the allylation reagent. If you use only 1.0 equivalent of (+)-B-allyldiisopinocampheylborane, it forms a stable, unreactive complex with the pyridine ring, effectively halting the reaction[3]. You must use at least 2.2 equivalents : one equivalent to saturate the pyridine nitrogen and form the complex, and the second equivalent to execute the nucleophilic addition to the aldehyde[3].